2-Chloro-3-(2-methoxyethoxy)pyridine
Overview
Description
2-Chloro-3-(2-methoxyethoxy)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 3-position.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biochemical targets, such as enzymes or receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, influencing the synthesis and degradation of other molecules .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, influencing cellular functions and potentially leading to observable physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-(2-methoxyethoxy)pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxyethoxy)pyridine typically involves the substitution reaction of 2-chloropyridine with 2-methoxyethanol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-methoxyethoxy)pyridine: Features a chlorine atom and a methoxyethoxy group.
2-Chloro-3-(2-ethoxyethoxy)pyridine: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.
2-Chloro-3-(2-hydroxyethoxy)pyridine: Contains a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-3-(2-methoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUBQDDFBBTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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